molecular formula C12H14O4 B13607617 3-(2,3,4-Trimethoxyphenyl)acrylaldehyde

3-(2,3,4-Trimethoxyphenyl)acrylaldehyde

Cat. No.: B13607617
M. Wt: 222.24 g/mol
InChI Key: REINFACEGIBUSX-SNAWJCMRSA-N
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Description

3-(2,3,4-Trimethoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C12H14O4. It is characterized by the presence of a trimethoxyphenyl group attached to an acrylaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trimethoxyphenyl)acrylaldehyde typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where 2,3,4-trimethoxybenzaldehyde is reacted with acrolein in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trimethoxyphenyl)acrylaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2,3,4-Trimethoxyphenyl)acrylaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)acrylaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The trimethoxyphenyl group is known to enhance the compound’s ability to bind to specific targets, thereby increasing its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3,4-Trimethoxyphenyl)acrylaldehyde is unique due to the presence of both the trimethoxyphenyl group and the acrylaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C12H14O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h4-8H,1-3H3/b5-4+

InChI Key

REINFACEGIBUSX-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C=O)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC=O)OC)OC

Origin of Product

United States

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